Cas no 1807223-14-8 (Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate)

Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate
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- インチ: 1S/C13H11BrF3NO2S/c1-2-20-12(19)5-9-10(6-14)8(7-18)3-4-11(9)21-13(15,16)17/h3-4H,2,5-6H2,1H3
- InChIKey: PEADNUNIVLVACS-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C#N)=CC=C(C=1CC(=O)OCC)SC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 410
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 75.4
Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020674-1g |
Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate |
1807223-14-8 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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4. Book reviews
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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7. Book reviews
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetateに関する追加情報
Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate (CAS No. 1807223-14-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate (CAS No. 1807223-14-8) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. This compound, characterized by its bromomethyl, cyano, and trifluoromethylthio substituents, serves as a crucial intermediate in the synthesis of various bioactive molecules.
The molecular structure of Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate encompasses several functional groups that make it particularly valuable in medicinal chemistry. The presence of a bromomethyl group (–CH₂Br) provides a reactive site for further functionalization, enabling the introduction of diverse pharmacophores. Additionally, the cyano group (–CN) and trifluoromethylthio group (–S(CF₃)) contribute to the compound's electronic properties and influence its interactions with biological targets.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a pivotal role in various diseases, including cancer and inflammatory disorders. The unique structural motifs present in Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate make it an ideal candidate for designing such inhibitors. For instance, the trifluoromethylthio group has been shown to enhance binding affinity and metabolic stability, while the bromomethyl group allows for further derivatization to achieve high selectivity.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that regulate numerous cellular processes, and their dysregulation is associated with several diseases. The cyano group in Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate can be leveraged to modulate the electronic properties of the molecule, facilitating interactions with the ATP-binding pocket of kinases. This has been demonstrated in several recent studies where analogs of this compound have shown promising activity against various kinases, including those involved in cancer signaling pathways.
The trifluoromethylthio group also plays a critical role in enhancing the pharmacokinetic properties of drug candidates. Fluorine atoms are known to improve lipophilicity, metabolic stability, and binding affinity, making them highly sought after in drug design. In fact, numerous FDA-approved drugs contain fluorine atoms or their derivatives, highlighting their importance in medicinal chemistry. The incorporation of a trifluoromethylthio group into Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate aligns with this trend and suggests that it could be a valuable building block for developing next-generation therapeutics.
Recent advancements in computational chemistry have further highlighted the potential of Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate as a key intermediate. Molecular modeling studies have shown that this compound can effectively interact with target proteins through multiple hydrogen bonds and hydrophobic interactions. These insights have guided the design of novel derivatives with enhanced binding affinities and selectivities. For example, computational screening has identified specific modifications to the bromomethyl group that could improve binding to certain kinase targets without compromising overall bioactivity.
The synthesis of Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate itself is an intriguing challenge that has been addressed by several research groups. One common approach involves the reaction of 6-(trifluoromethylthio)benzoyl chloride with malononitrile followed by bromination and esterification. This multi-step synthesis highlights the compound's complexity but also underscores its synthetic utility. The availability of such intermediates allows chemists to rapidly explore diverse chemical space, accelerating the discovery process.
In conclusion, Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate (CAS No. 1807223-14-8) is a powerful tool in pharmaceutical research due to its versatile structural features and potential applications in drug development. Its unique combination of functional groups makes it an excellent candidate for designing small-molecule inhibitors targeting PPIs and kinases. With ongoing advancements in synthetic methodologies and computational chemistry, this compound is poised to play a significant role in the discovery and development of novel therapeutics for various diseases.
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